molecular formula C16H16N2O2 B2781335 5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide CAS No. 2325465-53-8

5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide

Cat. No.: B2781335
CAS No.: 2325465-53-8
M. Wt: 268.316
InChI Key: SAIOCDVYXLASDU-UHFFFAOYSA-N
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Description

5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a synthetic compound belonging to the pyrrolizine family This compound is characterized by its unique bicyclic structure, which includes a benzoyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is carried out in the presence of a suitable catalyst, such as proline or sarcosine, under reflux conditions in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, often using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenase, which play a role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.

    Licofelone: Another anti-inflammatory compound with a related structure.

Uniqueness

5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is unique due to its specific substitution pattern and the presence of both benzoyl and carboxamide groups. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

5-benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-16(20)12-9-10-18-13(12)7-8-14(18)15(19)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIOCDVYXLASDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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